![molecular formula C16H19N5O B11833095 9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]- CAS No. 121683-05-4](/img/structure/B11833095.png)
9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-(Benzyloxy)butyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in the structure of DNA and RNA. This particular compound features a benzyloxy group attached to a butyl chain, which is further connected to the purine ring system. The unique structure of 9-(4-(Benzyloxy)butyl)-9H-purin-6-amine makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(Benzyloxy)butyl)-9H-purin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Benzylation: The initial step involves the protection of the hydroxyl group by benzylation, using benzyl bromide and a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Alkylation: The next step is the alkylation of the protected intermediate with a butyl halide, such as butyl bromide, under basic conditions.
Purine Ring Formation: The final step involves the formation of the purine ring system through a cyclization reaction, typically using formamide and a suitable catalyst.
Industrial Production Methods
Industrial production of 9-(4-(Benzyloxy)butyl)-9H-purin-6-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9-(4-(Benzyloxy)butyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Aplicaciones Científicas De Investigación
9-(4-(Benzyloxy)butyl)-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 9-(4-(Benzyloxy)butyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance the compound’s ability to bind to hydrophobic pockets within proteins, while the purine ring system can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
9-Benzyladenine: A synthetic derivative of adenine with a benzyl group attached.
Uniqueness
9-(4-(Benzyloxy)butyl)-9H-purin-6-amine is unique due to the presence of the benzyloxybutyl group, which imparts distinct chemical and biological properties. This structural modification can enhance the compound’s solubility, stability, and binding affinity to specific targets, making it a valuable tool in various research and industrial applications.
Propiedades
Número CAS |
121683-05-4 |
|---|---|
Fórmula molecular |
C16H19N5O |
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
9-(4-phenylmethoxybutyl)purin-6-amine |
InChI |
InChI=1S/C16H19N5O/c17-15-14-16(19-11-18-15)21(12-20-14)8-4-5-9-22-10-13-6-2-1-3-7-13/h1-3,6-7,11-12H,4-5,8-10H2,(H2,17,18,19) |
Clave InChI |
MFSPSVOVGFGRSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCCCN2C=NC3=C(N=CN=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate](/img/structure/B11833013.png)
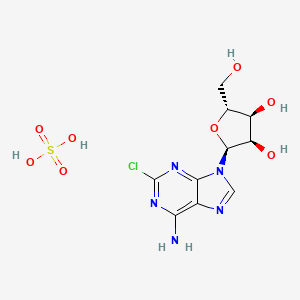
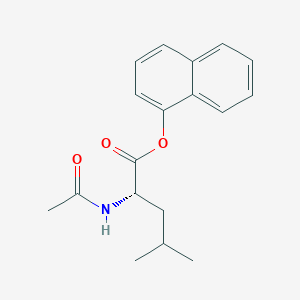
![tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11833040.png)
![1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11833050.png)
![(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11833054.png)
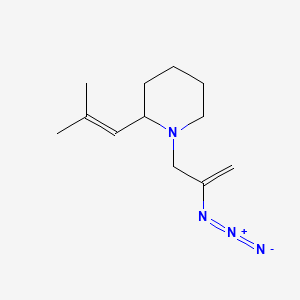
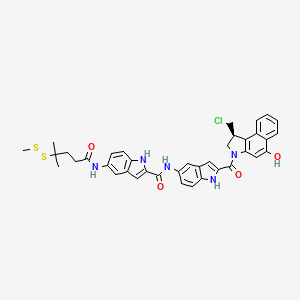

![[(2R,4aR,7aS)-1-acetyl-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl acetate](/img/structure/B11833082.png)

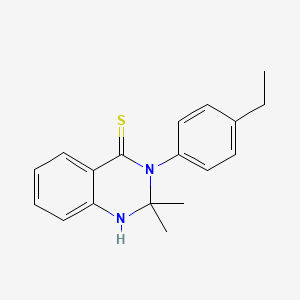

![N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate]](/img/structure/B11833112.png)
